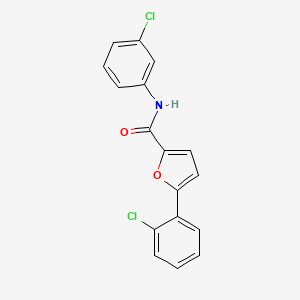
5-(2-chlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H11Cl2NO2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(2-chlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.
Chemical Structure
The compound features a furan ring, substituted chlorophenyl groups, and an amide functional group. Its molecular formula is C16H12Cl2N\O, with a molecular weight of approximately 305.17 g/mol.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting specific signaling pathways associated with cancer cell proliferation. For example, it may inhibit the STAT3 pathway, which is crucial for tumor growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit activity against Mycobacterium tuberculosis and other pathogens, indicating potential use in infectious disease treatment .
Anticancer Activity
The anticancer properties of this compound were evaluated through various assays:
- Cell Viability Assays : Studies using MTT assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against several strains:
- Inhibition Zone Assays : The compound exhibited notable inhibition zones against gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profiles of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)-furan-2-carboxamide | Chlorophenyl substitution | Anticancer properties | Different substitution pattern |
| N-(3-benzoylphenyl)-furan-2-carboxamide | Benzoyl group instead of acetyl | Lipid-lowering effects | Focus on metabolic disorders |
| N-(5-methoxyphenyl)-furan-2-carboxamide | Methoxy substitution | Antioxidant properties | Enhanced solubility |
| N-(4-nitrophenyl)-furan-2-carboxamide | Nitro group presence | Antibacterial activity | Potential for diverse therapeutic uses |
This table illustrates how variations in substituents can significantly influence the biological activity and therapeutic potential of these compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Breast Cancer Model : In vitro studies demonstrated that the compound inhibited MCF-7 breast cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase.
- Tuberculosis Treatment : A study assessing its efficacy against Mycobacterium tuberculosis revealed promising results, suggesting that the compound interferes with bacterial growth mechanisms.
Properties
CAS No. |
618400-41-2 |
|---|---|
Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO2/c18-11-4-3-5-12(10-11)20-17(21)16-9-8-15(22-16)13-6-1-2-7-14(13)19/h1-10H,(H,20,21) |
InChI Key |
XKWAXOGELRRYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















